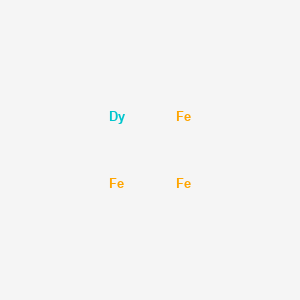
Dysprosium;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium-iron compounds are a class of materials that combine the rare-earth element dysprosium with iron. Dysprosium, symbolized as Dy, is a lanthanide with atomic number 66. It is known for its high magnetic susceptibility and thermal neutron absorption cross-section. When combined with iron, these compounds exhibit unique magnetic and structural properties, making them valuable in various high-tech applications.
準備方法
Synthetic Routes and Reaction Conditions
Dysprosium-iron compounds can be synthesized through several methods. One common approach is the reduction diffusion method, where dysprosium oxide (Dy₂O₃) is reduced using calcium in the presence of iron to form the alloy powder . Another method involves electrolytic production in fluoride-based electrolytes, where rare earth oxides are dissolved and reduced to form the desired alloy .
Industrial Production Methods
Industrial production of dysprosium-iron alloys typically involves the use of molten fluoride-based electrolytes. The process includes dissolving dysprosium oxide in a mixture of dysprosium fluoride (DyF₃) and lithium fluoride (LiF) at high temperatures (around 1050°C). The electrolytic cell setup uses graphite anodes and inert or consumable cathodes to deposit the alloy in liquid form .
化学反応の分析
Types of Reactions
Dysprosium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Dysprosium reacts with water to form dysprosium hydroxide and hydrogen gas. It also reacts with dilute acids to produce dysprosium salts and hydrogen gas .
Common Reagents and Conditions
Common reagents used in reactions with dysprosium-iron compounds include dilute acids like hydrochloric acid and sulfuric acid. These reactions typically occur at elevated temperatures to facilitate the formation of dysprosium salts and hydrogen gas .
Major Products Formed
The major products formed from these reactions include dysprosium hydroxide, dysprosium chloride, and dysprosium sulfate. These compounds are often used in various applications due to their unique properties .
科学的研究の応用
Dysprosium-iron compounds have a wide range of scientific research applications:
作用機序
The mechanism of action of dysprosium-iron compounds is primarily based on their magnetic properties. Dysprosium’s high magnetic susceptibility allows it to interact strongly with magnetic fields, making it useful in applications like MRI and data storage. The molecular targets and pathways involved include the alignment of magnetic domains and the interaction with external magnetic fields to produce desired effects .
類似化合物との比較
Similar Compounds
Similar compounds to dysprosium-iron include other rare-earth iron alloys such as terbium-iron and holmium-iron. These compounds also exhibit unique magnetic properties and are used in similar applications .
Uniqueness
Dysprosium-iron compounds are unique due to dysprosium’s high thermal neutron absorption cross-section and magnetic susceptibility. This makes them particularly valuable in applications requiring strong magnetic interactions and radiation shielding .
Conclusion
Dysprosium-iron compounds are a fascinating class of materials with a wide range of applications in science and industry Their unique properties, including high magnetic susceptibility and thermal neutron absorption, make them invaluable in fields such as chemistry, biology, medicine, and industry
特性
CAS番号 |
12517-72-5 |
|---|---|
分子式 |
DyFe3 |
分子量 |
330.03 g/mol |
IUPAC名 |
dysprosium;iron |
InChI |
InChI=1S/Dy.3Fe |
InChIキー |
VEMNCLIWMNDOTF-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Fe].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


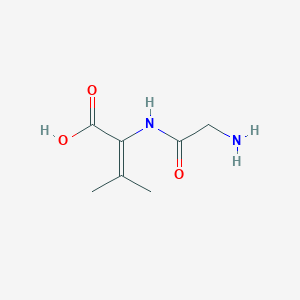



![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
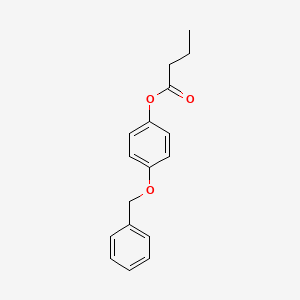

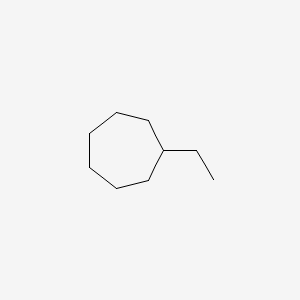

![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)

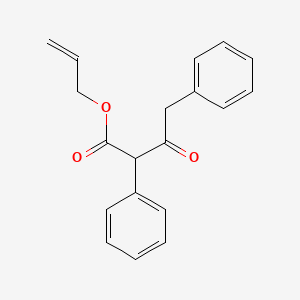
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
